1-(Methoxymethoxy)-4-propylbenzene
CAS No.:
Cat. No.: VC13988516
Molecular Formula: C11H16O2
Molecular Weight: 180.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16O2 |
|---|---|
| Molecular Weight | 180.24 g/mol |
| IUPAC Name | 1-(methoxymethoxy)-4-propylbenzene |
| Standard InChI | InChI=1S/C11H16O2/c1-3-4-10-5-7-11(8-6-10)13-9-12-2/h5-8H,3-4,9H2,1-2H3 |
| Standard InChI Key | HIXOZCQLIFRETK-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=CC=C(C=C1)OCOC |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Nomenclature
The systematic IUPAC name for this compound is 1-(methoxymethoxy)-4-propylbenzene, with the molecular formula C11H16O2 (molecular weight: 180.24 g/mol). Its structure consists of a benzene ring substituted with a methoxymethoxy group (-OCH2OCH3) at the 1-position and a linear propyl chain (-CH2CH2CH3) at the 4-position .
Physicochemical Properties
Synthesis and Reactivity
Retrosynthetic Analysis
The synthesis of 1-(methoxymethoxy)-4-propylbenzene can be approached through Friedel-Crafts alkylation and protective group chemistry:
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Propyl Group Introduction: Friedel-Crafts alkylation of benzene with 1-chloropropane/AlCl3 yields 4-propylbenzene .
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Methoxymethoxy Protection: Reaction with methoxymethyl chloride (MOMCl) under basic conditions installs the methoxymethoxy group .
Stepwise Synthesis Protocol
Step 1: Synthesis of 4-Propylbenzene
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Reagents: Benzene, 1-chloropropane, AlCl3.
Step 2: Methoxymethoxy Protection
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Reagents: 4-Propylphenol, MOMCl, i-Pr2NEt.
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Mechanism:
Applications and Biological Relevance
Role in Organic Synthesis
The methoxymethoxy group serves as a protecting group for phenolic hydroxyls, enabling selective functionalization in multistep syntheses. For example, in the synthesis of resveratrol analogs, methoxymethoxy-protected intermediates are critical for controlling regioselectivity .
Future Directions
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Synthetic Optimization: Develop catalytic asymmetric methods for enantioselective synthesis.
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Biological Screening: Evaluate anticancer and antimicrobial activity in vitro.
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Computational Modeling: Predict metabolic pathways using DFT calculations.
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